molecular formula C14H12N4O5 B14481556 N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide CAS No. 65711-98-0

N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide

Cat. No.: B14481556
CAS No.: 65711-98-0
M. Wt: 316.27 g/mol
InChI Key: JOWUVOXEFHWAOD-UHFFFAOYSA-N
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Description

N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide is an organic compound characterized by the presence of nitro groups and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide typically involves the reaction of 4-methyl-2-nitroaniline with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetic acid or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-methyl-5-nitrophenyl)formamidine
  • 4-Methyl-2-nitrophenyl isothiocyanate
  • Nicarbazin

Uniqueness

N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide is unique due to its specific structural arrangement and the presence of both nitro and amide groups.

Properties

CAS No.

65711-98-0

Molecular Formula

C14H12N4O5

Molecular Weight

316.27 g/mol

IUPAC Name

N,N-bis(4-methyl-2-nitrophenyl)nitrous amide

InChI

InChI=1S/C14H12N4O5/c1-9-3-5-11(13(7-9)17(20)21)16(15-19)12-6-4-10(2)8-14(12)18(22)23/h3-8H,1-2H3

InChI Key

JOWUVOXEFHWAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C2=C(C=C(C=C2)C)[N+](=O)[O-])N=O)[N+](=O)[O-]

Origin of Product

United States

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